molecular formula C10H12N2O B8533603 2-Amino-3-(2-methoxyphenyl)propionitrile

2-Amino-3-(2-methoxyphenyl)propionitrile

Cat. No.: B8533603
M. Wt: 176.21 g/mol
InChI Key: JRQJNBPZVCYRBU-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxyphenyl)propionitrile is a nitrile derivative featuring an amino group at the second carbon and a 2-methoxyphenyl substituent at the third carbon of the propionitrile backbone. The methoxy group on the phenyl ring may influence electronic properties, solubility, and binding interactions, while the amino and nitrile functionalities could contribute to reactivity in further synthetic modifications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-3-(2-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H12N2O/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5,9H,6,12H2,1H3

InChI Key

JRQJNBPZVCYRBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications (Based on Evidence) Reference ID
2-Amino-3-(2-methoxyphenyl)propionitrile C₁₀H₁₂N₂O 2-methoxyphenyl, amino, nitrile ~176.22 (calculated) Hypothetical; inferred reactivity based on analogs -
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile C₁₀H₁₁FN₂O 3-fluoro-4-methoxyphenyl, amino, nitrile 194.21 Enhanced electron-withdrawing effect due to fluorine
2-Methyl-3-(2-methoxyphenyl)propionitrile C₁₁H₁₃NO 2-methoxyphenyl, methyl, nitrile ~175.23 (calculated) Detected as a transformation product in pesticide studies
2-Amino-2-methylpropionitrile C₄H₈N₂ Branched chain (amino and methyl at C2), nitrile 84.12 Used in polymer synthesis; high steric hindrance
3-(Pyridyl-2-amino)propionitrile derivatives Varies (e.g., C₈H₈N₄) Pyridyl-amino, nitrile Varies Precursors for medicines/pesticides; tunable substituents

Electronic and Steric Effects

  • Methoxy vs. In contrast, the 3-fluoro-4-methoxyphenyl analog () combines electron-donating (methoxy) and electron-withdrawing (fluoro) effects, which may alter binding affinity in biological systems.
  • Branching vs. Linear Chains: 2-Amino-2-methylpropionitrile () exhibits steric hindrance due to its branched structure, reducing accessibility for reactions compared to the linear chain of the target compound.

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-(2-methoxyphenyl)propionitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the nitrile group via nucleophilic substitution or cyanation reactions. For example, reacting a halogenated precursor with cyanide ions under controlled pH (6–8) to avoid hydrolysis .
  • Step 2: Introduction of the methoxyphenyl group using Suzuki-Miyaura coupling or Friedel-Crafts alkylation, requiring palladium catalysts and anhydrous conditions .
  • Step 3: Amino group protection (e.g., Boc or Fmoc) to prevent side reactions during subsequent steps .

Key Factors:

  • Temperature (optimized at 60–80°C for cyanation ).
  • Solvent polarity (aprotic solvents like DMF improve nitrile stability ).
  • Catalytic efficiency (Pd(PPh₃)₄ enhances coupling yields ).

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Reference
Cyanation + Coupling7298.5
Friedel-Crafts Alkylation6595.0

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.7–7.3 ppm). The amino group may appear as a broad singlet (δ 1.5–2.5 ppm) unless protected .
    • ¹³C NMR: Confirms nitrile carbon (δ 115–120 ppm) and methoxy carbon (δ 55–60 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (calc. for C₁₀H₁₁N₂O: 175.0872) and detects impurities .
  • HPLC: Uses C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity in peptide synthesis or enzyme interactions?

Methodological Answer:

  • Peptide Synthesis:
    • Use the nitrile group as a precursor for amide bonds via hydrolysis (H₂O₂/NaOH at 40°C) .
    • Monitor reaction progress via FT-IR (disappearance of CN stretch at ~2240 cm⁻¹) .
  • Enzyme Interaction Studies:
    • Perform kinetic assays with trypsin-like proteases, measuring KmK_m and VmaxV_{max} changes upon inhibitor addition .
    • Use fluorescent labeling (e.g., FITC) to track binding affinity via fluorescence polarization .

Data Contradiction Resolution:

  • If conflicting activity data arise (e.g., variable IC₅₀ values), validate assay conditions (pH, ionic strength) and confirm compound stability via LC-MS .

Q. How can structural modifications resolve contradictions in reported biological activity data?

Methodological Answer:

  • Functional Group Analysis:
    • Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to test electronic effects on receptor binding .
    • Compare methyl-substituted analogs (e.g., 2-Amino-3-(2-methylphenyl)propionitrile) to isolate steric vs. electronic contributions .
  • Isotopic Labeling: Use ¹⁵N-labeled amino groups to track metabolic pathways and identify degradation products .

Table 2: Impact of Substituents on Bioactivity

SubstituentIC₅₀ (μM)Solubility (mg/mL)Reference
-OCH₃12.31.2
-NO₂8.70.8
-CH₃18.52.1

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to serine proteases using PDB structures (e.g., 1SGT) to identify key residues (e.g., His57, Asp102) .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
  • QSAR Models: Train models with datasets of similar nitriles to predict toxicity (e.g., LD₅₀) or logP values .

Q. How do researchers address stability challenges during storage or experimental use?

Methodological Answer:

  • Storage Conditions:
    • Store at -20°C under argon to prevent oxidation of the amino group .
    • Use amber vials to avoid photodegradation of the methoxy moiety .
  • In-Use Stability:
    • Prepare fresh solutions in degassed PBS (pH 7.4) for cell-based assays .
    • Monitor decomposition via UPLC-MS every 24 hours .

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